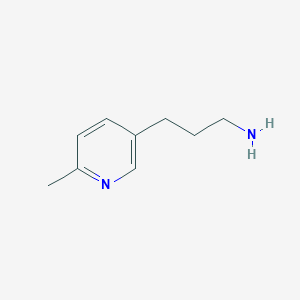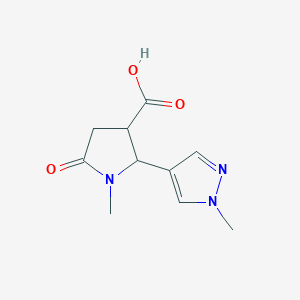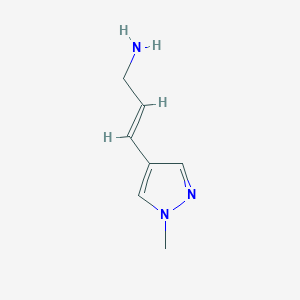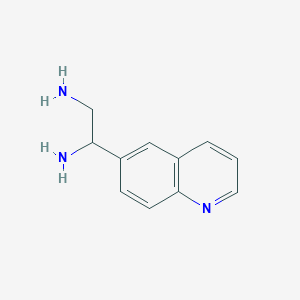
Ácido 5-fenoxipirazina-2-carboxílico
Descripción general
Descripción
5-Phenoxypyrazine-2-carboxylic acid is a heterocyclic compound that features a pyrazine ring substituted with a phenoxy group and a carboxylic acid group
Aplicaciones Científicas De Investigación
5-Phenoxypyrazine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
Mode of Action
It is known that many carboxylic acid derivatives undergo nucleophilic acyl substitution reactions . In these reactions, a nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate, which then reforms the carbonyl, ejecting the leaving group. This could potentially be a part of the interaction of 5-Phenoxypyrazine-2-carboxylic acid with its targets.
Biochemical Pathways
Carboxylic acid derivatives are known to play key roles in various biochemical pathways, including metabolism . They can participate in catabolic and anabolic reactions, which are essential for the breakdown and synthesis of important biomolecules in the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenoxypyrazine-2-carboxylic acid typically involves the reaction of pyrazine derivatives with phenol derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of 5-Phenoxypyrazine-2-carboxylic acid may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) can be employed to enhance the reaction rate and selectivity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
5-Phenoxypyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrazine ring can be reduced under hydrogenation conditions.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of pyrazine-2,5-dicarboxylic acid.
Reduction: Formation of 5-phenoxypyrazine-2-methanol.
Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxypyrazine-2-carboxylic acid: Similar structure but with a hydroxyl group instead of a phenoxy group.
5-Methylpyrazine-2-carboxylic acid: Contains a methyl group instead of a phenoxy group.
5-Chloropyrazine-2-carboxylic acid: Contains a chlorine atom instead of a phenoxy group.
Uniqueness
5-Phenoxypyrazine-2-carboxylic acid is unique due to the presence of the phenoxy group, which can significantly influence its chemical reactivity and biological activity. The phenoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.
Propiedades
IUPAC Name |
5-phenoxypyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-11(15)9-6-13-10(7-12-9)16-8-4-2-1-3-5-8/h1-7H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPQJUGUURXSTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(N=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342960-29-5 | |
| Record name | 5-phenoxypyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 5-Phenoxypyrazine-2-carboxylic acid methyl ester influence its fluorescence properties?
A1: While the research doesn't directly investigate 5-Phenoxypyrazine-2-carboxylic acid, it provides insights into similar phenoxypyrazine derivatives. The study demonstrates that the presence and position of electron-donating groups on the benzene ring significantly impact fluorescence intensity. Compounds with electron-donating substituents, particularly at the ortho and para positions, exhibited higher fluorescence intensity [, ]. This suggests that the phenoxy group in 5-Phenoxypyrazine-2-carboxylic acid methyl ester, with its electron-donating properties, plays a crucial role in its fluorescence behavior. Furthermore, the study highlights that molecular rigidity contributes to enhanced fluorescence, indicating that the planar structure of 5-Phenoxypyrazine-2-carboxylic acid methyl ester likely contributes to its fluorescence properties [, ].
Q2: What spectroscopic data confirms the structure of 5-Phenoxypyrazine-2-carboxylic acid methyl ester?
A2: The research confirms the structure of 5-Phenoxypyrazine-2-carboxylic acid methyl ester and related derivatives using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, GC-MS, and IR spectroscopy [, ]. These techniques provide detailed information about the compound's structure, including the presence and arrangement of specific functional groups like the carboxylic acid methyl ester and the phenoxy group.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 4-[4-(chlorosulfonyl)butoxy]benzoate](/img/structure/B1426890.png)


![(3S)-1-[(3-nitrophenyl)methyl]pyrrolidin-3-ol](/img/structure/B1426895.png)
![6-Oxaspiro[4.5]decan-9-amine](/img/structure/B1426896.png)
![3-[(THIOLAN-3-YL)CARBONYL]PYRIDINE](/img/structure/B1426897.png)



![2-[1-(1-Methylpiperidin-4-yl)piperidin-4-yl]ethan-1-amine](/img/structure/B1426905.png)

